molecular formula C24H23N5O4S B2585722 ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate CAS No. 1105204-71-4

ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate

Cat. No. B2585722
CAS RN: 1105204-71-4
M. Wt: 477.54
InChI Key: MSUWNSIDHCIFIN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Diversity-Oriented Synthesis

Research has demonstrated the synthesis of structurally diverse compounds, including those with pyrazole motifs, through oxidative carbon-hydrogen bond activation and click chemistry. This approach facilitates the creation of a variety of non-natural compounds for biological screening (Zaware et al., 2011).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used in reactions with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives. This highlights the utility of such compounds in synthesizing a range of heterocyclic structures (Mohareb et al., 2004).

Synthesis of Pyran and Pyrazole Derivatives

Reactions involving ethyl β-methoxycrotonate have led to the creation of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones. These findings showcase the adaptability of such chemical structures in generating diverse molecular frameworks (Shandala et al., 1984).

Antioxidant and Anti-inflammatory Properties

A study on substituted aryl meroterpenoids from red seaweed exhibited significant antioxidant and anti-inflammatory properties. This research underscores the potential of such compounds, including those with similar structural features to ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate, in therapeutic and food industry applications (Chakraborty et al., 2016).

Antimitotic Agents

Certain isomers of related compounds have been identified as active in various biological systems, including antimitotic activities. This illustrates the potential pharmacological applications of such chemical structures (Temple & Rener, 1992).

Synthesis of Heterocyclic Systems

Compounds structurally related to the one have been utilized in the synthesis of diverse heterocyclic systems, showcasing their utility in the preparation of pharmacologically relevant structures (Selič et al., 1997).

Insecticidal Properties

Research has demonstrated the use of similar compounds in synthesizing products with potential insecticidal properties, indicating their applicability in pest control and agricultural sectors (Fadda et al., 2017).

properties

IUPAC Name

ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-4-33-24(31)16-9-5-6-10-18(16)26-21(30)14-34-23-22-17(15(2)27-28-23)13-25-29(22)19-11-7-8-12-20(19)32-3/h5-13H,4,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUWNSIDHCIFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate

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